![molecular formula C10H20N2O3S B4065090 1-(methylsulfonyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B4065090.png)
1-(methylsulfonyl)-N-propyl-4-piperidinecarboxamide
Overview
Description
1-(methylsulfonyl)-N-propyl-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Scientific Research Applications
- 1-(Methylsulfonyl)-piperazine serves as an intermediate in pharmaceutical research. Researchers use it to synthesize novel compounds or investigate potential drug candidates. Its unique structure and reactivity make it valuable for designing new therapeutic agents .
- Methylsulfonylmethane (MSM) , a related compound, contains organic sulfur. MSM is recognized for its potential benefits in joint health. Evidence from short-term randomized controlled trials (RCTs) suggests that MSM may moderately improve joint pain, swelling, and overall functional well-being in people with osteoarthritis .
- MSM is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals. It’s commonly used as a dietary supplement. At dosages of up to four grams daily, MSM has few known side effects. Researchers explore its potential health effects, including anti-inflammatory properties and support for connective tissues .
Pharmaceutical Intermediary
Osteoarthritis Management
Dietary Supplement
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonyl group have been found to inhibit cyclooxygenase-2 (cox-2) enzymes . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Compounds with similar structures have been shown to selectively inhibit cox-2 enzymes . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.
Biochemical Pathways
The inhibition of cox-2 enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
Similar compounds have been shown to be absorbed into the blood and cross the blood-brain barrier .
Result of Action
The inhibition of cox-2 enzymes can lead to a reduction in inflammation and pain .
properties
IUPAC Name |
1-methylsulfonyl-N-propylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-3-6-11-10(13)9-4-7-12(8-5-9)16(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLCPVFRWUCNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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